molecular formula C12H13NO B1353523 6-Oxo-6-phenylhexanenitrile CAS No. 28353-03-9

6-Oxo-6-phenylhexanenitrile

Cat. No. B1353523
CAS RN: 28353-03-9
M. Wt: 187.24 g/mol
InChI Key: PKUPJRIDMQLMOC-UHFFFAOYSA-N
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Description

6-Oxo-6-phenylhexanenitrile is a chemical compound with the molecular formula C12H13NO . It is used for research and development purposes .

Scientific Research Applications

Chemical Synthesis and Ring Transformation

6-Oxo-6-phenylhexanenitrile is utilized in the synthesis of highly functionalized conjugated enones and teraryls. This involves base-mediated regioselective synthesis and ring transformation reactions. For example, one study achieved the synthesis of (2E,4E)-5-aryl-6-oxo-6-phenyl-3-sec. amino-hexa-2,4-dienenitriles by reacting 6-aryl-4-sec. amino-2-oxo-2H-pyran-3-carbonitriles and benzyl cyanide. This process includes ring opening, decarboxylation, and regioselective oxidative decyanation, offering a pathway to potentially valuable compounds in organic synthesis (Singh et al., 2015). Similarly, microwave irradiation has been used to direct the synthesis of 3′-amino-5′-(sec.amino)-[1,1′:2′,1′′-teraryl]-4′-carbonitriles, emphasizing the importance of 6-Oxo-6-phenylhexanenitrile in facilitating diverse chemical transformations (Singh et al., 2016).

Exploration of Weak Interactions and Molecular Structure

The compound has also been pivotal in the study of weak interactions and the molecular structure of synthesized products. A detailed investigation of the weak interactions in the compound, including ab initio, atoms in molecules (AIM), and Hirshfeld surface analysis, has been reported, demonstrating its utility in deeper chemical analysis and structure elucidation (Singh et al., 2016).

Photovoltaic and Optical Applications

6-Oxo-6-phenylhexanenitrile derivatives have found applications in the field of photovoltaics and optics. Studies have reported on the photovoltaic properties of certain derivatives and their application in the fabrication of organic–inorganic photodiodes. The investigation of electrical properties, conduction mechanisms, and diode parameters highlights the potential of these compounds in enhancing photovoltaic technology and device performance (Zeyada et al., 2016). Additionally, the structural and optical properties of these derivatives in thin-film form have been a subject of research, offering insights into their utility in various optical applications (Zeyada et al., 2016).

Enzyme Model Studies

The compound has also been utilized in enzyme model studies. For instance, its derivatives have been used in the mechanistic study of oxo(salen)iron complexes and their role in oxygenation of organic sulfides. This underscores the relevance of 6-Oxo-6-phenylhexanenitrile in biochemical research and its potential to provide insights into enzyme functions and mechanisms (Sivasubramanian et al., 2002).

Safety and Hazards

6-Oxo-6-phenylhexanenitrile is classified as an irritant . More detailed safety data sheets are available .

properties

IUPAC Name

6-oxo-6-phenylhexanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c13-10-6-2-5-9-12(14)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUPJRIDMQLMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50447628
Record name 6-OXO-6-PHENYLHEXANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo-6-phenylhexanenitrile

CAS RN

28353-03-9
Record name ε-Oxobenzenehexanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28353-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-OXO-6-PHENYLHEXANENITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50447628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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